2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The choice of reactions depends on the functional groups present in the starting materials and the product .Chemical Reactions Analysis
The reactivity of a compound is determined by its functional groups. Different functional groups undergo different types of reactions. For example, amides can react with azo and diazo compounds to generate toxic gases .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, boiling point, and reactivity, can be determined through various experimental procedures. Computational methods can also be used to predict these properties .Scientific Research Applications
Advanced Oxidation Processes for Compound Degradation
Advanced Oxidation Processes (AOPs) are utilized to treat compounds from aqueous mediums, leading to various by-products and revealing insights into degradation pathways and biotoxicity of these by-products. Research into acetaminophen (ACT) degradation, for example, provides a comprehensive understanding of the environmental impact and treatment methods for recalcitrant organic compounds, which could be analogous to the degradation and environmental handling of the compound (Qutob et al., 2022).
Carcinogenicity Evaluation
Thiophene analogues of known carcinogens, including synthetic processes and evaluation for potential carcinogenicity, shed light on the structural activity relationships and toxicological profiles of novel compounds. This area of research emphasizes the importance of assessing new compounds for health-related risks, providing a foundation for evaluating the safety profile of new chemical entities (Ashby et al., 1978).
Novel Sedative Hypnotic Applications
The development and clinical application of non-benzodiazepine sedatives, such as Zaleplon, demonstrate the process of discovering, evaluating, and implementing new chemical entities in therapeutics. Zaleplon's case illustrates how chemical compounds can transition from laboratory synthesis to clinical use, highlighting pathways that could be relevant for the pharmacological development of the discussed compound (Heydorn, 2000).
Antitumor Activity of Novel Chemical Entities
Research into the antitumor activity of compounds based on specific ring systems, such as pyrrolobenzimidazoles, explores the chemistry, cytotoxicity, and therapeutic potential of novel agents. This area of study is crucial for identifying new treatments for cancer, suggesting a potential application area for the compound of interest in exploring its antitumor capabilities (Skibo, 1998).
Toxicology and Environmental Impact
The environmental and toxicological impact of acetamide derivatives, highlighting the importance of understanding the biological and environmental consequences of chemical compounds, underscores the need for comprehensive studies on the fate, degradation, and safety of new chemical entities. This knowledge is essential for developing compounds with minimal adverse environmental and health impacts (Kennedy, 2001).
Mechanism of Action
The mechanism of action of a compound, particularly in a biological context, can be complex and depends on the specific interactions between the compound and its biological targets. This often involves studying the compound’s effects in biological systems, possibly through experimental studies in cells or organisms .
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. Material safety data sheets (MSDS) provide information on handling, storage, and disposal of chemicals. They also include information on the hazards associated with the chemical, including health effects, fire hazards, and reactivity .
Future Directions
Properties
IUPAC Name |
2-(2-benzylsulfanyl-6-oxo-1H-pyrimidin-4-yl)-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-2-27-18-10-8-16(9-11-18)22-19(25)12-17-13-20(26)24-21(23-17)28-14-15-6-4-3-5-7-15/h3-11,13H,2,12,14H2,1H3,(H,22,25)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQVPEPXOKHBCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2=CC(=O)NC(=N2)SCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.